molecular formula C19H21BrN2O4 B11099384 N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11099384
M. Wt: 421.3 g/mol
InChI Key: OCWSOXMWRKQIAY-ODCIPOBUSA-N
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Description

N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a brominated phenyl ring, hydroxyl groups, and a hydrazide moiety, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the brominated phenyl derivative This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic processes, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The brominated phenyl ring and hydroxyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The hydrazide moiety can form covalent bonds with target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE: Unique due to its specific combination of functional groups.

    Other Hydrazides: Compounds with similar hydrazide moieties but different substituents on the phenyl ring.

    Brominated Phenyl Derivatives: Compounds with bromine atoms on the phenyl ring but lacking the hydrazide linkage.

Uniqueness

N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of brominated phenyl, hydroxyl groups, and hydrazide moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2,4-dihydroxy-3,6-dimethylphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O4/c1-10-6-5-7-11(2)19(10)26-9-15(23)22-21-8-14-12(3)16(20)18(25)13(4)17(14)24/h5-8,24-25H,9H2,1-4H3,(H,22,23)/b21-8+

InChI Key

OCWSOXMWRKQIAY-ODCIPOBUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=C(C(=C2O)C)O)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=C(C(=C2O)C)O)Br)C

Origin of Product

United States

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